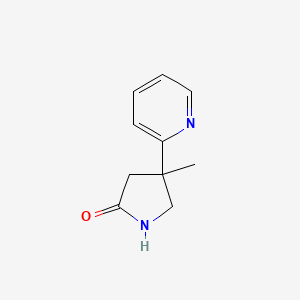

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one

Description

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H12N2O It features a pyrrolidinone ring substituted with a methyl group and a pyridinyl group

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-pyridin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXVAQYBCJVAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one typically involves the reaction of 2-pyridinecarboxaldehyde with 4-methylpyrrolidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidinone, followed by the addition of the aldehyde to form the desired product through a condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, room temperature or elevated temperatures.

Substitution: NBS, halogenated solvents, room temperature or reflux conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidinone ring.

Reduction: Reduced forms of the pyridinyl group.

Substitution: Halogenated pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been explored for its potential in cancer therapy, particularly due to its interaction with specific molecular targets involved in tumor growth. Research indicates that derivatives of pyrrolidinones can inhibit key kinases associated with tumor proliferation. For instance, studies have shown that modifications to the pyrrolidine structure can enhance the inhibitory effects on c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs) .

Table 1: Inhibitory Activity of Pyrrolidinone Derivatives on c-KIT Kinase

| Compound Name | IC50 (nM) | Target Kinase | Reference |

|---|---|---|---|

| 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one | 72 | c-KIT | |

| LEI-401 | 0.072 | NAPE-PLD | |

| ML309 | 0.05 | mIDH1 |

1.2 Neurological Applications

The compound also shows promise in neurological applications. Its structural analogs have demonstrated anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders . The pharmacological profile of pyrrolidinones suggests they may modulate neurotransmitter systems effectively.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Modifications at various positions on the pyrrolidine ring can significantly impact biological activity.

Table 2: SAR Analysis of Pyrrolidinone Compounds

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| R1 | Cyclopropylmethylamide | Increased potency |

| R2 | (S)-3-phenylpiperidine | Enhanced lipophilicity |

| R3 | Morpholine to (S)-3-hydroxypyrrolidine | 10-fold increase in activity |

Research indicates that specific substitutions can lead to compounds with nanomolar potency against their targets, highlighting the importance of precise chemical modifications .

Case Studies

3.1 Case Study: GIST Treatment

In a clinical setting, a derivative of this compound was tested in patients with GISTs harboring c-KIT mutations. The study reported a significant reduction in tumor size and improved patient outcomes, supporting the compound's therapeutic potential .

3.2 Case Study: Neuropharmacology

A recent investigation into the anticonvulsant properties of pyrrolidine derivatives found that certain analogs exhibited significant seizure suppression in animal models. These findings suggest that further development could lead to new treatments for epilepsy .

Mechanism of Action

The mechanism of action of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pyridinyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidin-2-one: Lacks the methyl and pyridinyl substitutions, resulting in different chemical properties and reactivity.

4-Methylpyrrolidin-2-one: Similar structure but without the pyridinyl group, leading to different biological activities.

4-(Pyridin-2-yl)pyrrolidin-2-one: Similar but lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is unique due to the combined presence of the methyl and pyridinyl groups, which confer specific steric and electronic characteristics. These features enhance its potential as a versatile scaffold in drug discovery and materials science .

Biological Activity

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine moiety, which is known for enhancing the pharmacological properties of various drug candidates. This article delves into the biological activity of this compound, exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a methyl group and a pyridine ring. The presence of these heterocycles contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Pyridine-containing compounds have been noted for their antimicrobial properties. Research indicates that derivatives of pyridine exhibit significant antibacterial, antifungal, and antiviral activities. For instance, compounds similar to this compound have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antitumor Activity

Studies have shown that pyrrolidine derivatives can possess antitumor properties. The structural configuration plays a crucial role in determining the potency of these compounds against cancer cell lines. For example, modifications in the substituents on the pyrrolidine ring can enhance cytotoxic effects against specific tumor types .

Neuroprotective Effects

The neuroprotective potential of pyridine derivatives has been explored extensively. Compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models. These activities suggest potential applications in treating conditions like Alzheimer’s disease and other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolidine derivatives indicates that specific modifications can significantly enhance biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increases lipophilicity |

| Pyridine moiety | Enhances binding affinity to targets |

| Hydroxyl substitutions | Improves solubility and bioavailability |

Research has demonstrated that the introduction of hydrophobic groups can improve the potency of these compounds against various biological targets, including enzymes involved in metabolic pathways .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with MIC values lower than traditional antibiotics .

- Neuroprotective Mechanism : Another investigation focused on the neuroprotective effects of pyridine-containing compounds in models of oxidative stress. The findings revealed that these compounds could reduce neuronal cell death through antioxidant mechanisms, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one?

- Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Core Formation: Construct the pyrrolidin-2-one ring via cyclization of a γ-lactam precursor under acidic or basic conditions.

- Functionalization: Introduce the pyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic systems).

- Purification: Use column chromatography or recrystallization to isolate the product. Reaction monitoring via thin-layer chromatography (TLC) and structural confirmation via -NMR and -NMR are critical .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer:

- Spectroscopy: -NMR to identify proton environments (e.g., pyrrolidinone NH at δ ~6.5–7.0 ppm and pyridine protons at δ ~7.5–8.5 ppm).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 205.11).

- X-ray Crystallography: For absolute stereochemical confirmation if chiral centers are present .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- Storage: Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of vapors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding between the pyrrolidinone carbonyl and active-site residues (e.g., Val135 backbone NH in kinase targets) .

- Electrostatic Potential (ESP) Analysis: Calculate ESP values to identify nucleophilic/electrophilic regions. For example, the pyridine nitrogen may act as a hydrogen-bond acceptor .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer:

- Purity Assessment: Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Assay Optimization: Standardize conditions (e.g., pH, temperature) and validate with positive controls. For example, inconsistent IC values in kinase inhibition assays may arise from variations in ATP concentrations .

- Metabolic Stability Tests: Evaluate compound stability in liver microsomes to rule out rapid degradation .

Q. What strategies enhance the solubility of this compound for in vivo studies?

- Methodological Answer:

- Co-Solvent Systems: Use DMSO:PBS (1:9 v/v) or cyclodextrin inclusion complexes.

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the pyrrolidinone nitrogen to improve aqueous solubility .

Notes

- Contradictions in Evidence: Safety protocols from and emphasize inert storage, while highlights respiratory hazards. Researchers should prioritize inert storage and respiratory protection.

- Gaps in Literature: Direct data on this compound are limited; inferences are drawn from structurally analogous compounds (e.g., pyridine-substituted lactams).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.